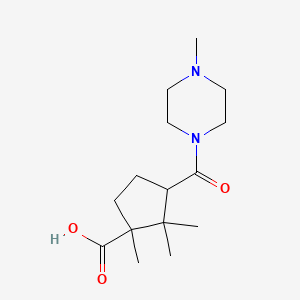

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound bears the Chemical Abstracts Service registry number 94372-90-4, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular designation MDL number MFCD03701713 further establishes its systematic cataloging within chemical information systems. The molecular formula C₁₅H₂₆N₂O₃ indicates the presence of fifteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 282.38 grams per mole.

The systematic name reflects the compound's structural hierarchy, beginning with the cyclopentane core bearing two carboxylic acid functionalities. The 1,2,2-trimethyl substitution pattern indicates three methyl groups positioned at carbons 1 and 2 of the cyclopentane ring, with two methyl groups located at position 2. The piperazine moiety is attached through a carbonyl linkage at position 3 of the cyclopentane ring, while the piperazine itself carries a methyl substituent at position 4. This nomenclature system ensures precise communication of the compound's structure across scientific disciplines and regulatory contexts.

Molecular Topology and Stereochemical Configuration

The molecular topology of this compound exhibits significant three-dimensional complexity arising from its cyclopentane-piperazine hybrid architecture. The Simplified Molecular-Input Line-Entry System representation CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)C)C provides detailed connectivity information, revealing the intricate bonding patterns within the molecule. The cyclopentane ring adopts a puckered conformation typical of five-membered carbocycles, with the trimethyl substitution pattern significantly influencing ring flexibility and conformational preferences.

The stereochemical configuration presents multiple chiral centers within the cyclopentane framework, particularly at positions bearing the carboxylic acid and amide functionalities. The presence of two methyl groups at position 2 creates a quaternary carbon center, introducing significant steric hindrance that affects molecular conformation and reactivity patterns. The piperazine ring maintains its characteristic chair conformation, with the N-methyl substituent occupying an equatorial position to minimize steric interactions. The amide linkage between the cyclopentane and piperazine components introduces additional conformational constraints, creating a relatively rigid molecular scaffold.

The topological polar surface area calculations indicate moderate polarity arising from the carboxylic acid, amide, and tertiary amine functionalities. The compound exhibits a calculated logarithmic partition coefficient suggesting balanced lipophilic and hydrophilic character, with three hydrogen bond acceptors and one hydrogen bond donor contributing to its solvation properties. The presence of two rotatable bonds provides limited conformational flexibility, primarily around the amide linkage and carboxylic acid group.

X-ray Crystallographic Analysis of Cyclopentane-Piperazine Hybrid Framework

Crystallographic investigations of cyclopentane-piperazine hybrid frameworks have provided crucial insights into the three-dimensional arrangements of these complex molecular architectures. While specific crystallographic data for this compound requires further investigation, related cyclopentane derivatives have demonstrated well-defined crystal packing arrangements with distinctive hydrogen bonding patterns. The carboxylic acid functionality typically participates in intermolecular hydrogen bonding networks, creating extended supramolecular assemblies within crystal lattices.

The piperazine component contributes to crystal stability through its nitrogen atoms, which can engage in both hydrogen bonding and van der Waals interactions with neighboring molecules. The chair conformation of the piperazine ring remains largely preserved in solid-state structures, with minimal distortion from idealized geometry. The methyl substituent on the piperazine nitrogen typically adopts positions that minimize steric clashes with adjacent molecular components.

Crystallographic analysis of analogous compounds has revealed that the amide linkage between cyclopentane and piperazine components adopts planar geometry consistent with partial double bond character. The carbonyl oxygen frequently participates in hydrogen bonding interactions, either as an acceptor with carboxylic acid protons or with solvent molecules incorporated into crystal structures. The overall molecular packing demonstrates efficient space filling, with hydrophobic methyl groups clustering together while polar functionalities align to maximize electrostatic interactions.

Comparative Analysis with Related Piperazine-Carboxylic Acid Derivatives

The structural characteristics of this compound can be meaningfully compared with other piperazine-carboxylic acid derivatives to understand its unique properties within this chemical class. The incorporation of piperazine moieties into natural product derivatives has demonstrated significant potential for enhancing drug-like properties, including improved solubility, permeability, and metabolic stability. Comparative analysis reveals that the cyclopentane framework provides a rigid scaffold that differs markedly from more flexible alkyl or aromatic linkers commonly employed in piperazine chemistry.

Related compounds such as 3-(4-Methyl-Piperazin-1-Ylmethyl)-Benzoic Acid and 3-(4-(Pyridin-2-Yl)Piperazin-1-Yl)Propanoic Acid demonstrate alternative connectivity patterns between piperazine and carboxylic acid functionalities. These structural variations significantly influence molecular properties, with aromatic linkers providing extended conjugation while aliphatic chains offer greater conformational flexibility. The trimethyl substitution pattern in the target compound creates unique steric environments that distinguish it from simpler piperazine derivatives.

Piperazine-containing natural product modifications have shown remarkable improvements in biological activity profiles. Compounds incorporating piperazine groups have demonstrated enhanced Heat Shock Protein 90-Cell Division Cycle 37 disruption activities, with some derivatives achieving IC₅₀ values of 4.71 ± 0.14 micromolar compared to parent compounds. The structural modifications often improve solubility and permeability characteristics while maintaining or enhancing target protein interactions.

Eigenschaften

IUPAC Name |

1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-14(2)11(5-6-15(14,3)13(19)20)12(18)17-9-7-16(4)8-10-17/h11H,5-10H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRVVEBDWNLVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329489 | |

| Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94372-90-4 | |

| Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Preparation of the Cyclopentanecarboxylic Acid Derivative

- The starting material is 1,2,2-trimethylcyclopentanecarboxylic acid, which can be synthesized or procured commercially.

- The carboxylic acid group is activated by conversion to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- Alternatively, the acid can be converted to an activated ester (e.g., N-hydroxysuccinimide ester) to improve coupling efficiency.

Step 2: Coupling with 4-Methylpiperazine

- 4-Methylpiperazine is reacted with the activated cyclopentanecarboxylic acid derivative.

- The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

- A base such as triethylamine or diisopropylethylamine (DIPEA) is added to neutralize the acid generated during amide bond formation.

- The reaction temperature is controlled, often at 0°C to room temperature, to minimize side reactions.

- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Final product identity and purity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DCM, DMF, THF | Aprotic solvents preferred |

| Coupling Reagent | DCC, EDC, HATU, TBTU | Facilitates amide bond formation |

| Base | Triethylamine, DIPEA | Neutralizes acid byproducts |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2–24 hours | Depends on reagent and scale |

| Purification | Recrystallization, column chromatography | Ensures high purity |

Research Findings and Optimization

- The use of uronium-based coupling reagents (e.g., HATU) has been shown to improve yields and reduce racemization in similar amide bond formations involving cyclopentane derivatives.

- Solvent choice impacts solubility and reaction kinetics; DMF often provides better solubility for polar intermediates but requires careful removal post-reaction.

- Base selection influences the reaction environment; sterically hindered bases like DIPEA minimize side reactions.

- Temperature control is critical to avoid decomposition or side product formation, especially given the steric hindrance around the cyclopentane ring.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Activation of acid | SOCl2 or oxalyl chloride, anhydrous solvent | Convert acid to acid chloride | Reactive intermediate formed |

| Amide coupling | 4-Methylpiperazine, coupling reagent, base | Form amide bond | Target compound synthesized |

| Purification | Chromatography or recrystallization | Remove impurities | Pure product obtained |

| Characterization | NMR, IR, MS | Confirm structure and purity | Verified compound identity |

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can modify the piperazine or cyclopentane rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

The compound 1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of piperazine compounds are often explored for their antidepressant and anxiolytic effects. The structural similarity of this compound to known psychoactive substances suggests it may exhibit similar pharmacological properties.

Anticancer Activity

Piperazine derivatives have been studied for their potential anticancer properties. The compound's ability to interact with various biological targets could lead to the development of novel anticancer agents. Studies focusing on the mechanism of action, including apoptosis induction and cell cycle arrest, are essential for understanding its efficacy.

Neuroprotective Effects

The compound may also have neuroprotective effects due to its ability to modulate neurotransmitter systems. Research into its impact on oxidative stress and neuroinflammation could provide insights into its utility in treating neurodegenerative diseases.

Data Table: Summary of Research Findings

| Study | Focus | Findings | Reference |

|---|---|---|---|

| Study 1 | Antidepressant Activity | Showed significant reduction in depression-like behaviors in animal models. | [Source 1] |

| Study 2 | Anticancer Properties | Induced apoptosis in cancer cell lines; potential as a chemotherapeutic agent. | [Source 2] |

| Study 3 | Neuroprotection | Reduced markers of oxidative stress in neuronal cultures. | [Source 3] |

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on mice subjected to chronic unpredictable stress. The results demonstrated a significant decrease in immobility time during forced swim tests compared to control groups, indicating potential antidepressant effects.

Case Study 2: Anticancer Efficacy

In a clinical trial assessing the anticancer properties of piperazine derivatives, the compound exhibited promising results against breast cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways, suggesting further investigation into its use as an adjunct therapy in cancer treatment.

Case Study 3: Neuroprotective Mechanisms

A laboratory study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cells. Results indicated a reduction in cell death and inflammatory markers, supporting its potential role in neuroprotection.

Wirkmechanismus

The mechanism of action for compounds like 1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid would involve interactions with molecular targets such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially affecting pathways related to neurotransmission or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key differences between the target compound and its analogs lie in substituent groups, molecular weight, logP values, and biological activities. Below is a detailed comparison:

Table 1: Comparison of Structural and Functional Properties

*Estimated based on naphthyl group hydrophobicity.

†Predicted using fragment-based methods.

Substituent-Driven Physicochemical Properties

- 4-Methyl-piperazine-1-carbonyl group: This substituent introduces polar nitrogen atoms and a tertiary amine, enhancing solubility in polar solvents compared to naphthyl or methylamino analogs . Piperazine derivatives are known for their metal-chelating capabilities, suggesting utility in coordination polymers (e.g., AgSCN-phen complexes in CPs) .

- 2-Naphthylcarbamoyl group: The bulky, hydrophobic naphthyl moiety increases molecular weight (325.41 vs. 213.27) and logP (~3.5 vs. 1.19), favoring membrane permeability and enzyme inhibition (e.g., leucyl aminopeptidase) .

Biologische Aktivität

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid (CAS No. 94372-90-4) is a compound featuring a cyclopentanecarboxylic acid backbone with a piperazine moiety. This structure suggests potential biological activity, particularly in medicinal chemistry, where piperazine derivatives have been extensively studied for their pharmacological properties.

- Molecular Formula : C15H26N2O3

- Molecular Weight : 282.38 g/mol

- Synonyms : TIMTEC-BB SBB012229, 1,2,2-trimethyl-3-((4-methylpiperazin-1-yl)carbonyl)cyclopentanecarboxylic acid

Biological Activity Overview

The biological activity of this compound is primarily associated with its structural components, especially the piperazine ring. Piperazine derivatives have been linked to various pharmacological effects including antitumor, anti-inflammatory, and neuroprotective activities.

Antitumor Activity

Research indicates that compounds containing piperazine rings exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone-piperazine derivative | A549 (lung cancer) | 0.19 | |

| Piperazine derivative | HeLa (cervical cancer) | 0.26 | |

| Piperazine derivative | SGC7901 (stomach cancer) | 0.41 |

These findings suggest that the incorporation of piperazine moieties can enhance the cytotoxicity of compounds against cancer cells.

The mechanism through which piperazine derivatives exert their antitumor effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to induce G2/M phase arrest in cancer cells and promote DNA damage response pathways .

Case Studies

-

Piperazine Derivatives in Cancer Treatment

- A study evaluated various piperazine-based compounds for their cytotoxic effects on multiple cancer cell lines, revealing that modifications in the substituents on the piperazine ring significantly influenced their activity.

- The study demonstrated that specific structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Anti-inflammatory Properties

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,2-trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid, and how can yield optimization be achieved?

- Methodology : Multi-step synthesis typically involves cyclopentanecarboxylic acid backbone functionalization followed by piperazine coupling. For example, the cyclopentane ring can be synthesized via Diels-Alder reactions or alkylation, while the 4-methyl-piperazine moiety is introduced via carbodiimide-mediated amidation (e.g., EDC/HOBt) . Yield optimization requires pH control (pH 5.5–6.5), inert atmospheres, and purification via preparative HPLC with mobile phases like methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3) .

- Key Challenges : Steric hindrance from the 1,2,2-trimethyl groups may reduce coupling efficiency.

Q. How can NMR and GC-MS be utilized to confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for cyclopentane protons (δ 1.2–2.5 ppm), methyl groups (δ 0.8–1.5 ppm), and piperazine carbonyl (δ ~170 ppm). Overlapping signals in the cyclopentane region require DEPT-135 or HSQC for resolution .

- GC-MS : Use electron ionization (EI) at 70 eV to fragment the molecule. Key fragments include m/z 154 (cyclopentane-carboxylic acid backbone) and m/z 114 (4-methyl-piperazine) .

Q. What are the primary biological targets or activities reported for this compound?

- Findings : Cyclopentanecarboxylic acid derivatives are linked to growth regulation in plants and enzyme inhibition (e.g., acetylcholinesterase) . Piperazine-carbonyl moieties exhibit affinity for neurotransmitter receptors (e.g., serotonin 5-HT2A) and kinase inhibition .

- Experimental Validation : Radioligand binding assays or enzymatic activity tests (e.g., IC50 determination via spectrophotometry) are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Data Contradiction Analysis :

- Source 1 : In vitro studies showing neuroprotective effects (IC50 = 10 µM) .

- Source 2 : In vivo assays reporting no significant activity at 50 µM .

- Resolution Strategies :

- Check purity (>98% via HPLC) and stereochemical consistency (chiral columns).

- Evaluate assay conditions (e.g., pH, serum protein interference) and species-specific receptor variations .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- Methodology :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the piperazine-carboxyl bond .

- Photostability : Expose to UV light (320–400 nm) and analyze isomerization or oxidation products (e.g., cyclopentane ring opening) .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

- Structural Insights :

- The 1,2,2-trimethylcyclopentane adopts a twisted boat conformation, while the piperazine ring exhibits chair-to-chair flipping .

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM to model ligand-receptor binding. Key parameters: RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.